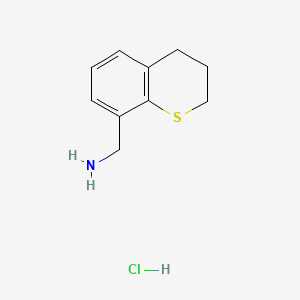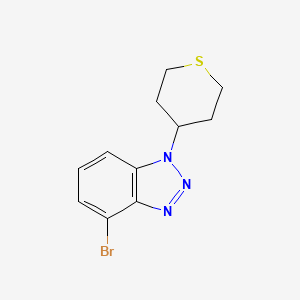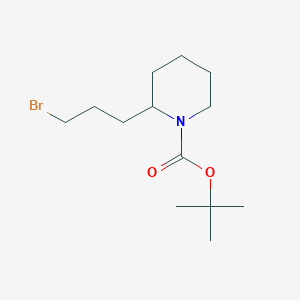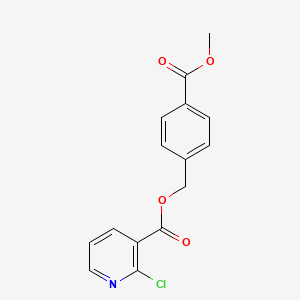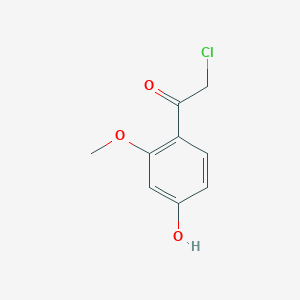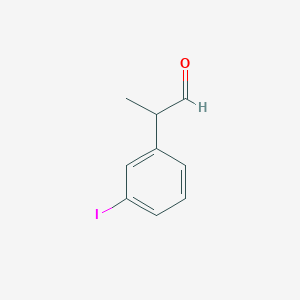
2-(3-Iodophenyl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenyl)propanal is an organic compound characterized by the presence of an iodine atom attached to a phenyl ringThis compound has a molecular formula of C9H9IO and a molecular weight of 260.1 g/mol.
Métodos De Preparación
2-(3-Iodophenyl)propanal can be synthesized by the reaction of 3-iodo-phenylacetonitrile with sodium hydride and then with paraformaldehyde. The product can be further purified by recrystallization. This compound is highly reactive due to the presence of the iodine atom, which makes it a useful reagent for organic synthesis. Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for various applications.
Análisis De Reacciones Químicas
2-(3-Iodophenyl)propanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to produce alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
For example, it can be used as a reagent for the synthesis of various organic compounds, such as aryl ketones, alcohols, and amines. In medicinal chemistry, it is used in the development of new pharmaceuticals and therapeutic agents due to its unique reactivity and functional properties.
Mecanismo De Acción
The mechanism by which 2-(3-Iodophenyl)propanal exerts its effects involves its reactivity due to the presence of the iodine atom attached to the phenyl ring. This reactivity allows it to participate in various chemical reactions, making it a valuable reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.
Comparación Con Compuestos Similares
2-(3-Iodophenyl)propanal can be compared with other similar compounds, such as 3-iodobenzaldehyde and 3-iodo-α-tolualdehyde. These compounds share similar structural features, including the presence of an iodine atom attached to a phenyl ring. this compound is unique due to its specific reactivity and applications in scientific research and industry.
Propiedades
Fórmula molecular |
C9H9IO |
|---|---|
Peso molecular |
260.07 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)propanal |
InChI |
InChI=1S/C9H9IO/c1-7(6-11)8-3-2-4-9(10)5-8/h2-7H,1H3 |
Clave InChI |
HLEFHBSZFVECTP-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1=CC(=CC=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


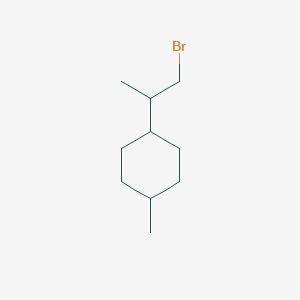
![2-Butyl-4-chloro-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13557769.png)
![O-[(3-Fluoro-4-pyridyl)methyl]hydroxylamine](/img/structure/B13557770.png)
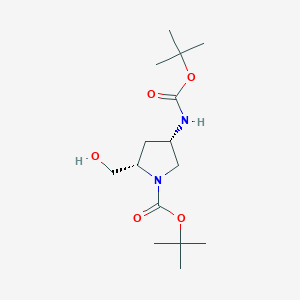
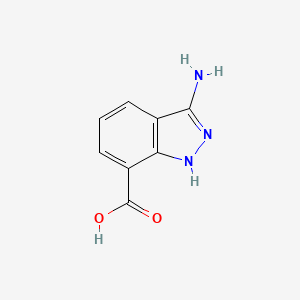
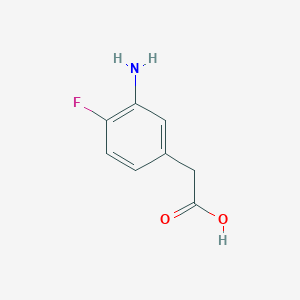
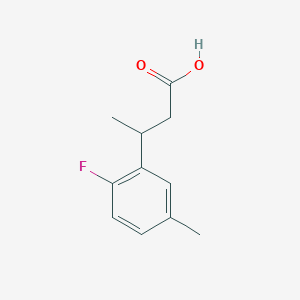
![N-[2-(2-Aminoethoxy)phenyl]acetamide](/img/structure/B13557789.png)
